molecular formula C18H13NO3S B2362434 1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone CAS No. 690642-95-6

1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone

Cat. No. B2362434
CAS RN: 690642-95-6
M. Wt: 323.37
InChI Key: RENRJWATKGLJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone, also known as BDQT, is a synthetic compound that has been widely used in scientific research. BDQT belongs to the class of compounds known as benzodioxole derivatives, which have shown promising results in various studies.

Scientific Research Applications

Synthesis and Biological Activities

The compound 1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone, while not directly mentioned in available literature, shares structural similarities with compounds that have been synthesized and tested for various biological activities. For instance, the synthesis of new derivatives and their biological activities have been explored in depth, with findings suggesting significant potential in the domain of immunosuppression, immunostimulation, and cytotoxicity against various cancer cell lines. For example, compounds showing potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as notable cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells, highlight the therapeutic potential of structurally similar compounds (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Catalytic Behavior in Polymerization

Research on compounds containing quinoxalinyl groups, similar to 1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone, indicates their potential application in catalysis, particularly in the polymerization of ethylene. Studies have demonstrated that certain compounds can act as ligands forming complexes with transition metals, showing good catalytic activities in ethylene reactivity, including oligomerization and polymerization. This suggests that derivatives of 1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone could be explored for their catalytic capabilities, possibly leading to novel applications in material science and engineering (Sun et al., 2007).

Electrochemical Synthesis and Oxidation Processes

The electrochemical properties and synthesis processes involving similar compounds have been the subject of research, revealing interesting electrochemical behaviors and potential applications in the synthesis of new materials or as intermediates in organic reactions. For example, the electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles has been explored, providing insights into potential novel synthetic pathways that could be applicable to 1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone derivatives for the development of new pharmaceuticals or materials (Amani & Nematollahi, 2012).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-quinolin-2-ylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c20-15(13-5-7-16-17(9-13)22-11-21-16)10-23-18-8-6-12-3-1-2-4-14(12)19-18/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENRJWATKGLJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-2-(2-quinolinylthio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.